4-Fluorotetrahydro-2H-pyran-4-carboxylic acid
Description
Properties
IUPAC Name |
4-fluorooxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c7-6(5(8)9)1-3-10-4-2-6/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKBHMJXQWPYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654014 | |
| Record name | 4-Fluorooxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-62-1 | |
| Record name | 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorooxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorooxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-Fluorotetrahydro-2H-pyran-4-carboxylic acid is a compound belonging to the pyran family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Name: this compound
- Molecular Formula: C6H9FO3
- Molecular Weight: 150.14 g/mol
- CAS Number: 1150617-62-1
- Physical Form: Solid
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antioxidant, and cytotoxic agent.
Antibacterial Activity
Research indicates that derivatives of tetrahydropyran compounds exhibit significant antibacterial properties. In a study evaluating several pyran derivatives, compounds similar to this compound demonstrated effective inhibition against various Gram-positive bacteria. For instance, specific derivatives showed lower IC50 values than standard antibiotics like ampicillin .
Antioxidant Activity
The antioxidant activity of this compound has also been assessed through DPPH radical scavenging assays. Compounds within this family displayed substantial free radical scavenging abilities, with some showing efficiencies comparable to known antioxidants such as BHT. The IC50 values for these activities were notably low, indicating strong antioxidant potential .
Cytotoxicity and Apoptosis Induction
In vitro studies using HCT-116 colorectal cancer cells have shown that certain derivatives of this compound can inhibit cell proliferation effectively. The mechanisms involved include the induction of apoptosis via caspase activation pathways. For example, compounds were found to significantly downregulate CDK2 protein expression, which is crucial for cell cycle regulation .
The biological mechanisms underlying the activity of this compound involve several pathways:
- CDK2 Inhibition: This compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a target for cancer therapy due to its role in cell cycle progression.
- Caspase Activation: Induction of apoptosis is facilitated through the activation of caspase pathways, particularly caspase-3, leading to programmed cell death in cancer cells.
- Antioxidant Mechanisms: The ability to scavenge free radicals contributes to its protective effects against oxidative stress-related cellular damage.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-fluorotetrahydro-2H-pyran-4-carboxylic acid as a scaffold for developing inhibitors of serine/threonine kinases, particularly ERK kinases. These kinases play a crucial role in the signaling pathways associated with cancer cell proliferation and survival.
- Case Study : Inhibitors derived from this compound have shown efficacy against various cancer types including melanoma and pancreatic cancer by disrupting the ERK signaling pathway, which is often overactive in malignant cells .
Neuroprotective Effects
In vitro studies have demonstrated that derivatives of this compound exhibit neuroprotective properties, particularly against neuroblastoma cells.
- Findings : Compounds synthesized from this compound displayed IC values indicating significant cytotoxicity towards SH-SY5Y neuroblastoma cells, suggesting potential applications in treating neurodegenerative diseases .
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex heterocycles. Its unique structure allows for various chemical transformations that can yield biologically active compounds.
- Synthesis Example : Researchers have successfully utilized this acid in the microwave-assisted synthesis of pyran derivatives, demonstrating improved yields and reaction times compared to traditional methods .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Microwave-assisted synthesis | 70% | 30-Gal with 4-hydroxyquinolones |
| Traditional methods | 62%-69% | Varies |
Fluorination Reactions
The presence of fluorine in its structure increases the lipophilicity and metabolic stability of synthesized compounds, making them attractive for drug development.
- Application : Fluorinated heterocycles derived from this compound are being explored for their enhanced pharmacological profiles compared to their non-fluorinated counterparts .
Analytical Applications
This compound is also utilized in analytical chemistry for developing new methodologies for detecting and quantifying other pharmaceutical compounds.
Comparison with Similar Compounds
Structural and Functional Differences
- Halogen vs. Alkyl/Aryl Groups : The fluorine atom in this compound increases acidity (pKa ~2–3) compared to the methyl-substituted analog (pKa ~4–5) due to its electron-withdrawing effect . Aryl-substituted derivatives (e.g., difluorophenyl, trifluoromethylphenyl) exhibit significantly higher molecular weights and altered solubility profiles, making them suitable for target-specific drug design .
- Amino vs. Carboxylic Acid: The amino-substituted analog (C₆H₁₁NO₃) introduces basicity, enabling salt formation and enhanced water solubility, contrasting with the acidic carboxylic acid group in the parent compound .
Preparation Methods
Hydrolysis of 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid Derivatives
A key synthetic route involves hydrolyzing 4-cyanotetrahydro-2H-pyran-4-carboxylic acid derivatives under acidic conditions to yield the corresponding carboxylic acid. This method is efficient and mild, suitable for introducing fluorine substituents at the 4-position.
- Starting material: 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid or its substituted derivatives.
- Reaction conditions: Acidic hydrolysis using inorganic acids such as sulfuric acid, hydrochloric acid, or phosphoric acid; alternatively, carboxylic acids or sulfonic acids can be used.
- Temperature: Typically ambient to moderate heating (20–150 °C).
- Outcome: Conversion of the nitrile group (-CN) to the carboxylic acid (-COOH) group with retention of the tetrahydropyran ring and fluorine substitution at the 4-position if present in the precursor.
This hydrolysis step is often the initial stage in the preparation of 4-fluorotetrahydro-2H-pyran-4-carboxylic acid and can be followed by further functional group transformations as needed.
Halogenation of Tetrahydropyran-4-carboxylic Acid Esters
Halogenation, specifically fluorination at the 4-position of the tetrahydropyran ring, is a critical step to obtain the fluorinated derivative. This is typically achieved via halogenation of tetrahydropyran-4-carboxylic acid or its esters.
- Halogenating agents: Fluorine atom introduction can be done using reagents such as thionyl fluoride, or by halogen exchange reactions starting from other halogenated intermediates (chlorides, bromides).
- Reaction conditions: The halogenation is carried out by mixing the acid or ester with the halogenating agent in an organic solvent under stirring.
- Temperature: 0 to 150 °C, preferably 20 to 110 °C.
- Isolation: The halogenated intermediate (tetrahydropyran-4-carboxylic acid halide) can be isolated by conventional methods such as extraction, filtration, and chromatography or used directly in subsequent amidation or hydrolysis steps without isolation.
The halogenation step is essential for introducing the fluorine atom at the desired position on the tetrahydropyran ring.
Catalytic Hydrogenation and Palladium-Catalyzed Coupling Reactions
Advanced synthetic routes involve palladium-catalyzed coupling reactions and hydrogenation steps to functionalize the tetrahydropyran ring and introduce fluorinated substituents.
- Example: A procedure involving sodium hydride and triisopropylsilylthiol in tetrahydrofuran (THF) followed by palladium-catalyzed coupling with iodophenyl-substituted tetrahydropyran derivatives.
- Catalysts: Tetrakis(triphenylphosphine)palladium is commonly used.
- Reaction conditions: Reflux in toluene or ethanol under nitrogen atmosphere.
- Follow-up: Hydrolysis of cyano groups to carboxamide or carboxylic acid functionalities using potassium hydroxide in tert-butanol or methanol with acidic workup.
- Yield and Purification: Products are isolated by filtration, washing, and recrystallization to obtain pure this compound derivatives.
Summary Table of Preparation Methods
Detailed Research Findings
The hydrolysis of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid derivatives under acidic conditions is a straightforward and scalable method to obtain the carboxylic acid function while preserving the tetrahydropyran ring and fluorine substituents. The choice of acid influences the reaction rate and purity of the product.
Halogenation steps employing thionyl chloride or oxalyl chloride are well-documented for converting carboxylic acids to acyl halides, which can then be transformed into amides or fluorinated derivatives. Fluorine introduction requires careful selection of fluorinating agents due to the high reactivity of fluorine.
Palladium-catalyzed cross-coupling reactions enable the introduction of fluorinated aryl groups onto the tetrahydropyran ring, expanding the chemical diversity of derivatives. These reactions require inert atmosphere and controlled temperature to achieve good yields and purity.
The thermal decomposition of spiro compounds is an industrially viable method for producing tetrahydropyran-4-carboxylic acid esters, which can be intermediates for fluorination. The process benefits from catalyst recycling and by-product recovery, enhancing economic feasibility.
Q & A
Q. Table 1: Comparison of Fluorinated vs. Non-Fluorinated Analogs
| Property | This compound | Tetrahydro-2H-pyran-4-carboxylic Acid |
|---|---|---|
| Melting Point (°C) | 87–89 | 87–89 |
| Boiling Point (°C) | 264.5 | 264.5 |
| pKa (predicted) | ~2.8–3.1 | ~3.8–4.2 |
| Solubility in DMSO | High | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
